1,4-Bis(diphenylphosphino)butane

Descripción general

Descripción

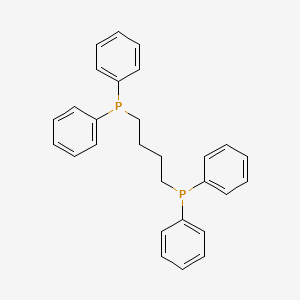

1,4-Bis(diphenylphosphino)butane is an organophosphorus compound with the chemical formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is less commonly used in coordination chemistry compared to other diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane. It is known for its role as a ligand in various catalytic reactions, particularly those involving transition metals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(diphenylphosphino)butane can be synthesized through a phenylation reaction. Typically, the synthesis involves the reaction of 1,4-dichlorobutane with diphenylphosphine in the presence of a base such as sodium or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(diphenylphosphino)butane undergoes various types of reactions, including:

Coordination Reactions: Forms complexes with transition metals such as nickel and palladium.

Substitution Reactions: Involves the replacement of ligands in metal complexes.

Oxidation and Reduction Reactions: Participates in redox reactions involving metal centers.

Common Reagents and Conditions

Coordination Reactions: Typically involve transition metal salts or complexes in organic solvents such as tetrahydrofuran or dichloromethane.

Substitution Reactions: Often carried out in the presence of bases or other ligands to facilitate the exchange process.

Oxidation and Reduction Reactions: Require oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Major Products Formed

Nickel Complexes: Dichloro[this compound]nickel(II).

Palladium Complexes: Palladium(0) complexes used in catalytic reactions.

Aplicaciones Científicas De Investigación

Coordination Chemistry

1,4-Bis(diphenylphosphino)butane serves as a bidentate ligand in coordination complexes, particularly with transition metals such as palladium and nickel. Its bite angle of approximately 94° allows for effective coordination, enhancing the stability and reactivity of metal complexes.

- Palladium Complexes : DPPB is integral in various palladium-catalyzed reactions, including cross-coupling reactions like Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .

Hydrogenation Reactions

DPPB has been studied for its role in facilitating hydrogenation reactions when used with metal nanoparticles. Research indicates that DPPB-stabilized metal nanoparticles can catalyze hydrogenation processes effectively while maintaining structural integrity under reaction conditions .

Case Study : A study involving DPPB-stabilized ruthenium nanoparticles demonstrated that these systems could efficiently catalyze the hydrogenation of various substrates while allowing for the analysis of reaction mechanisms via gas-phase NMR techniques .

Pharmaceutical Applications

DPPB is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable complexes with metals makes it valuable in the preparation of active pharmaceutical ingredients (APIs).

- Synthesis of Benzothiazoles : DPPB has been employed as a catalyst precursor for synthesizing benzothiazoles, which are important in medicinal chemistry due to their diverse biological activities .

Polymer Chemistry

In polymer chemistry, DPPB has shown potential as a building block for organophosphorus polymers. These polymers exhibit unique properties such as improved adhesion and fire resistance due to the presence of phosphonic groups.

- Applications in Coatings : Organophosphorus polymers derived from DPPB have been investigated for use in coatings due to their anticorrosive properties and ability to form stable monomolecular layers on metallic surfaces .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Catalysis | Used as a ligand in transition metal complexes for catalytic reactions | Enhances reactivity and stability |

| Pharmaceutical Synthesis | Intermediate for synthesizing APIs such as benzothiazoles | Facilitates complex organic transformations |

| Materials Science | Building block for organophosphorus polymers used in coatings and adhesives | Improved adhesion and fire resistance |

Mecanismo De Acción

The mechanism of action of 1,4-bis(diphenylphosphino)butane primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The natural bite angle of the ligand is approximately 94°, which influences its coordination mode and reactivity. The ligand’s ability to stabilize metal centers and participate in electron transfer processes is crucial for its catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Bis(diphenylphosphino)ethane

- Bis(diphenylphosphino)methane

- 1,3-Bis(diphenylphosphino)propane

Uniqueness

1,4-Bis(diphenylphosphino)butane is unique due to its longer carbon chain, which provides greater flexibility and different coordination properties compared to its shorter-chain analogs. This flexibility allows for the formation of a wider variety of metal complexes and enhances its utility in catalytic applications .

Actividad Biológica

1,4-Bis(diphenylphosphino)butane (dppb) is a bidentate ligand commonly used in coordination chemistry, particularly in the formation of metal complexes. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and catalysis. This article explores the biological activity of dppb, focusing on its role in cancer therapy, interactions with metal complexes, and its effects on cellular mechanisms.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₂₈H₂₈P₂

- Molecular Weight : 454.48 g/mol

- Melting Point : 132-136 °C

The ligand features two diphenylphosphino groups attached to a butane backbone, which allows it to effectively coordinate with various metal centers.

1. Anticancer Properties

Research has demonstrated that dppb can enhance the efficacy of metal complexes in cancer treatment. For instance, complexes formed with ruthenium and dppb have shown significant cytotoxic activity against various tumor cell lines.

- Case Study : A study involving cis-[RuCl(BzCN)(bipy)(dppb)]PF6 reported an IC50 value of 17.02 μM against the S180 sarcoma cell line. This complex induced apoptosis and caused cell cycle arrest in the G0/G1 phase, indicating a promising therapeutic potential for treating sarcomas .

The mechanism by which dppb exhibits biological activity is primarily through its interaction with metal ions, which can modulate biological pathways:

- Apoptosis Induction : The complex formation with dppb leads to a decrease in Bcl-2 protein expression and an increase in caspase-3 activation, promoting apoptosis in cancer cells .

- Gene Expression Changes : Treatment with dppb-containing complexes resulted in increased expression of pro-apoptotic genes such as Tp53 and Bax, while downregulating anti-apoptotic factors .

Interaction with Metal Nanoparticles

Dppb's role extends beyond simple coordination; it stabilizes metal nanoparticles that exhibit catalytic properties.

- Hydrogenation Reactions : Dppb-stabilized metal nanoparticles have been shown to catalyze hydrogenation reactions effectively. A study revealed that these nanoparticles could facilitate the deuteration of aliphatic substrates when exposed to D2 gas, demonstrating their utility in synthetic chemistry .

Table 1: Summary of Biological Activities and Mechanisms

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for DPPB, and how is purity validated experimentally?

DPPB is synthesized via nucleophilic substitution between diphenylphosphine and 1,4-dibromobutane under inert conditions. Purity is validated using gas chromatography (GC) (min. 98.0%) and iodometric titration (min. 95.0% phosphine content). Melting point analysis (133–137°C) further confirms crystallinity .

Q. What spectroscopic and structural characterization methods are used for DPPB?

Key techniques include:

- X-ray crystallography : Reveals P–P distances (~3.3–3.5 Å) and bond angles (e.g., 113.7° for Rh-P-P-Rh systems) .

- NMR spectroscopy : P NMR shows a singlet at δ ~-15 ppm, confirming equivalence of phosphorus atoms .

- Elemental analysis : Matches theoretical values for C (78.9%), H (6.6%), and P (14.5%) .

Q. What are the primary applications of DPPB in catalysis?

DPPB serves as a bidentate ligand in:

- Rhodium-catalyzed cross-coupling : E.g., coupling arylboron compounds with vinyl acetate at 100°C in toluene, achieving >80% yield with [RhCl(cod)]/DPPB/KPO systems .

- Palladium-mediated C–N bond formation : Allyloxy carbamate deprotection via Pd(0)/DPPB complexes .

Advanced Research Questions

Q. How does DPPB’s backbone length influence catalytic activity compared to shorter bisphosphines (e.g., dppe)?

DPPB’s longer butane backbone increases flexibility, enabling wider bite angles (∼120°) that stabilize bulkier metal centers. This enhances turnover numbers (TONs) in sterically demanding reactions, such as quinoxaline synthesis (TON ~1,000 with Ru/DPPB vs. <500 with dppe) . However, rigidity in dppe (ethane backbone) may favor enantioselective processes .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DPPB across studies?

Discrepancies often arise from:

- Metal center oxidation states : Pd(II)/DPPB systems may require pre-reduction to Pd(0) for optimal activity, unlike Rh(I) complexes .

- Solvent effects : Aromatic solvents (toluene) improve DPPB’s stability vs. polar solvents (MeOH), which accelerate oxidation .

- Systematic comparison using standardized substrates (e.g., benzene-1,2-diamine) and reaction conditions is critical .

Q. What strategies mitigate DPPB’s air sensitivity during storage and handling?

- Storage : Under argon at 2–8°C in amber glass vials to prevent P–P oxidation .

- Handling : Use gloveboxes for weighing; pre-dry solvents (e.g., toluene over molecular sieves) to minimize hydrolysis .

Q. How does DPPB coordinate with transition metals, and what are the implications for reaction mechanisms?

DPPB’s chelating mode forms stable 6-membered metallocycles with metals like Rh or Pd. In Rh-catalyzed cross-coupling, this geometry facilitates oxidative addition and transmetalation steps. For example, the Rh–P bond length (~2.3 Å) optimizes electron transfer during arylboron activation .

Q. What experimental parameters optimize DPPB-based catalytic systems?

Key factors include:

- Catalyst loading : 2–5 mol% Rh/DPPB balances cost and efficiency .

- Temperature : 80–100°C for cross-coupling; lower temps (50°C) prevent ligand dissociation .

- Additives : Tert-amyl alcohol (0.5–1.5 mmol) enhances solubility in toluene-based systems .

Q. Methodological Considerations

Q. How to design kinetic studies for DPPB-involved catalytic cycles?

- Use in situ P NMR to monitor ligand-metal binding.

- Quench aliquots at intervals (e.g., 0, 1, 3, 6 h) and analyze via GC-MS to track intermediate species .

- Compare rate constants () under varying [DPPB] to establish rate laws .

Q. What analytical methods confirm DPPB’s degradation under oxidative conditions?

Propiedades

IUPAC Name |

4-diphenylphosphanylbutyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJVBDBJSMFBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064769 | |

| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 1,4-Bis(diphenylphosphino)butane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7688-25-7 | |

| Record name | 1,4-Bis(diphenylphosphino)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(diphenylphosphino)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-diylbis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HP6LTD2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.